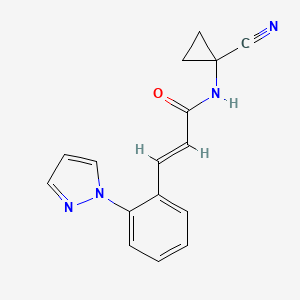

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

A study by Kim et al. (2016) introduced a new aromatic polyamides and polyimides series containing pendent pyrazole rings with amino and cyano groups, leveraging a monomer closely related to the compound of interest. These polymers exhibited high solubility in various organic solvents and thermal stability, indicating potential applications in high-performance materials due to their structural integrity and functional group reactivity (Kim et al., 2016).

Antimicrobial Properties

Research by Sharshira and Hamada (2012) explored the synthesis of pyrazole derivatives, including structures similar to the compound , and evaluated their antimicrobial activity. This study suggests the potential of such compounds to serve as bases for developing new antimicrobial agents, owing to the moderate to potent activity exhibited against various microbial strains (Sharshira & Hamada, 2012).

Catalysis and Safer Chemical Processes

Hernández et al. (2010) reported on the synthesis of pyrazolo[1,5-f]phenanthridine derivatives, which bear resemblance to the compound of interest, especially in their method of creating biaryl bonds. The study highlights safer, tin-free radical coupling and catalytic direct C-H arylation as efficient strategies for constructing complex molecules, including nonsteroidal anti-inflammatory drugs analogs, demonstrating the compound's relevance in facilitating greener synthesis approaches (Hernández et al., 2010).

Dye Synthesis and Textile Applications

Shams et al. (2011) developed novel acyclic and heterocyclic dyes based on conjugate enaminones and enaminonitrile moieties, related to the compound in discussion. These dyes showed significant antimicrobial activity and were applied to textiles, indicating the utility of such compounds in creating functional materials with added value such as antimicrobial properties (Shams et al., 2011).

Anticancer and Antimicrobial Agent Development

Katariya et al. (2021) synthesized pyrazolo[1,5-f]phenanthridine derivatives, echoing the structural motifs of the compound of interest. Their work demonstrated significant in vitro anticancer and antimicrobial activities, suggesting the potential of such compounds in pharmaceutical development for treating cancer and infections (Katariya et al., 2021).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!

Propiedades

IUPAC Name |

(E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-12-16(8-9-16)19-15(21)7-6-13-4-1-2-5-14(13)20-11-3-10-18-20/h1-7,10-11H,8-9H2,(H,19,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSBYMGKQHBJU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C=CC2=CC=CC=C2N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C#N)NC(=O)/C=C/C2=CC=CC=C2N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2987528.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-4-yl)carbamoyl]ethyl}propanamide](/img/structure/B2987534.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)